1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazine is a fluorinated organic compound with the molecular formula C11H9F7N2. It is characterized by the presence of multiple fluorine atoms and a piperazine ring, making it a unique and valuable compound in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazine typically involves the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide with piperazine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or toluene, and requires a catalyst like palladium to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and oxidation states.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed depend on the type of reaction and the reagents used. For instance, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing their activity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
Uniqueness: 1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazine stands out due to its piperazine ring, which imparts unique chemical and biological properties. This structural feature differentiates it from other fluorinated compounds and expands its range of applications in various fields .
Properties
Molecular Formula |
C11H9F7N2 |
---|---|
Molecular Weight |
302.19 g/mol |
IUPAC Name |
1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C11H9F7N2/c12-6-5(11(16,17)18)7(13)9(15)10(8(6)14)20-3-1-19-2-4-20/h19H,1-4H2 |
InChI Key |
OOQKOBOFTRVKTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F |
Origin of Product |
United States |
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